molecular formula C25H15Cl2N3O2S B10876858 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one

6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one

Cat. No.: B10876858
M. Wt: 492.4 g/mol
InChI Key: VBEJZYRZOJQLKO-UHFFFAOYSA-N
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Description

6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one typically involves multi-step organic reactions

    Quinoline Core Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Pyrimidinyl Group Addition: The pyrimidinyl group is typically added via a nucleophilic substitution reaction, where 4-hydroxy-6-phenylpyrimidine reacts with the intermediate compound in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one can be studied for its potential as a bioactive molecule. Its quinoline core is known for antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The quinoline core could intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activity.

    4-hydroxyquinoline: A simpler quinoline derivative with antimicrobial properties.

Uniqueness

6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one is unique due to its combination of a quinoline core with chlorophenyl and pyrimidinyl groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, setting it apart from simpler quinoline derivatives.

Properties

Molecular Formula

C25H15Cl2N3O2S

Molecular Weight

492.4 g/mol

IUPAC Name

6-chloro-4-(2-chlorophenyl)-3-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one

InChI

InChI=1S/C25H15Cl2N3O2S/c26-15-10-11-19-17(12-15)22(16-8-4-5-9-18(16)27)23(24(32)28-19)33-25-29-20(13-21(31)30-25)14-6-2-1-3-7-14/h1-13H,(H,28,32)(H,29,30,31)

InChI Key

VBEJZYRZOJQLKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5Cl

Origin of Product

United States

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